
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide involves its interaction with various cellular targets. The compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also inhibits the activity of fungal and bacterial enzymes, such as chitin synthase and β-lactamase, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide have been studied extensively in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation. It has also shown potential in regulating glucose metabolism and improving insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide in lab experiments include its high purity and yield, its broad spectrum of activity against cancer, fungi, and bacteria, and its potential for regulating glucose metabolism. However, the limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide. These include studying its potential as a therapeutic agent for various types of cancer, investigating its effects on the immune system, and determining its optimal dosage and administration for clinical use. Additionally, further research is needed to explore its potential for regulating glucose metabolism and improving insulin sensitivity in diabetes patients.
In conclusion, 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a promising chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Synthesis Methods
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide can be synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile and thiourea in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate and thiourea in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial activities. The compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also shown promising results in inhibiting the growth of various fungal and bacterial strains.
properties
IUPAC Name |
(Z)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-7-10(13(15)18)6-11-8-16-17-12(11)9-4-2-1-3-5-9/h1-6,8H,(H2,15,18)(H,16,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLIQZRVOZZJP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

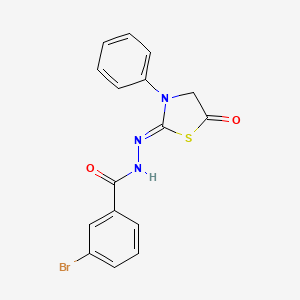
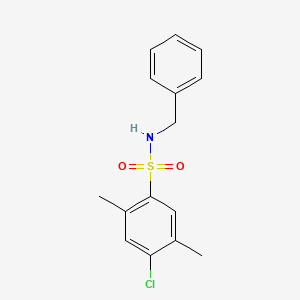

![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)

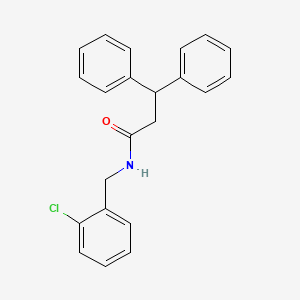
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)

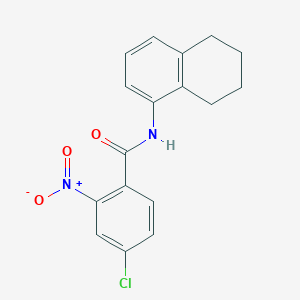
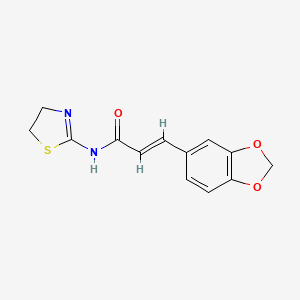
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)
![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)